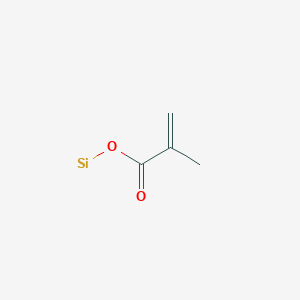
Methacryloxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methacryloxysilane is an organic compound that contains methacryloxy functional groups. These silane coupling agents are typically colorless, clear liquids with a faintly sweet odor. This compound is widely used in various industrial applications due to its ability to form strong chemical bonds between organic polymers and inorganic surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methacryloxysilane can be synthesized through the sol-gel process, which involves the hydrolysis and condensation of methacryloxypropyltrimethoxysilane (MAPTMS) and tetramethyl orthosilicate (TMOS) in an ethanol/water solution . The hydrolysis process requires approximately 4 hours to complete .
Industrial Production Methods: In industrial settings, this compound is produced by the copolymerization of methacrylate-functionalized siloxanes with oxoclusters of early metal transition oxides, such as zirconium or hafnium . This process ensures a stable anchoring of the oxoclusters to the silica network formed by the hydrolysis and condensation of the alkoxy groups.
Chemical Reactions Analysis
Types of Reactions: Methacryloxysilane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. The hydrolysis of this compound results in the formation of silanol groups, which can further react to form oligomeric siloxanes or bond covalently to inorganic substrates .
Common Reagents and Conditions:
Hydrolysis: Typically carried out in an ethanol/water solution.
Condensation: Occurs under mild acidic or basic conditions.
Polymerization: Can be initiated by free radicals, UV light, or heat.
Major Products: The major products formed from these reactions include silanol groups, oligomeric siloxanes, and crosslinked polymer networks .
Scientific Research Applications
Methacryloxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic substrates.
Biology: Utilized in the synthesis of hybrid materials for biomedical applications.
Medicine: Employed in the development of dental sealants and restorative dental resins.
Industry: Applied in the production of glass fiber composites, coatings, adhesives, and sealants.
Mechanism of Action
Methacryloxysilane acts as a molecular bridge between organic polymers and inorganic materials. The hydrolyzable alkoxy groups of this compound hydrolyze in the presence of moisture to form reactive silanols. These silanols either react with themselves to form oligomeric siloxanes or bond covalently to inorganic substrates . This bonding enhances the adhesion and durability of the resulting materials.
Comparison with Similar Compounds
Methacryloxysilane is unique due to its methacryloxy functional groups, which provide excellent adhesion properties. Similar compounds include:
Vinylsilane: Contains vinyl functional groups and is used in similar applications but offers different reactivity and bonding properties.
Aminosilane: Contains amino functional groups and is often used for surface modification and as a coupling agent.
Epoxysilane: Contains epoxy functional groups and is used for improving adhesion and durability in coatings and adhesives.
This compound stands out due to its versatility and effectiveness in enhancing the physical and electrical properties of various composites and materials.
Properties
Molecular Formula |
C4H5O2Si |
|---|---|
Molecular Weight |
113.17 g/mol |
InChI |
InChI=1S/C4H5O2Si/c1-3(2)4(5)6-7/h1H2,2H3 |
InChI Key |
NLSFWPFWEPGCJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)O[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


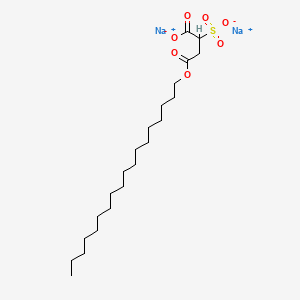
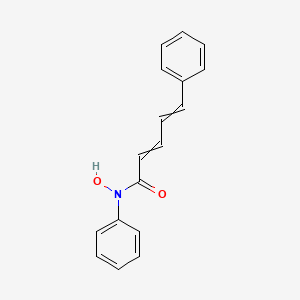
![4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo-](/img/structure/B14707683.png)
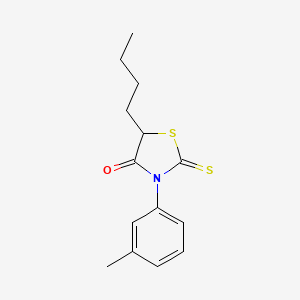
![Tetracyclo[14.3.1.12,6.19,13]docosa-1(20),2,4,6(22),9,11,13(21),16,18-nonaene](/img/structure/B14707696.png)
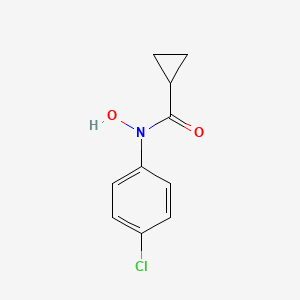

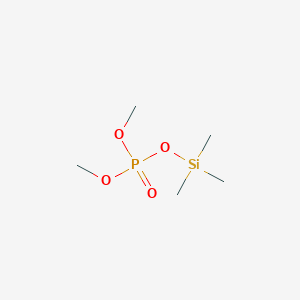
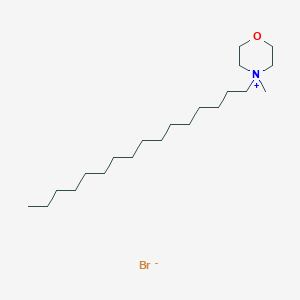
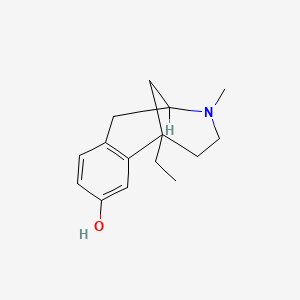
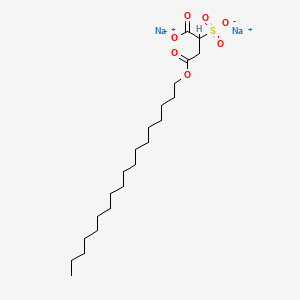
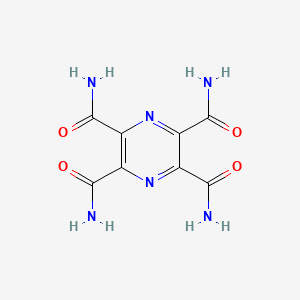
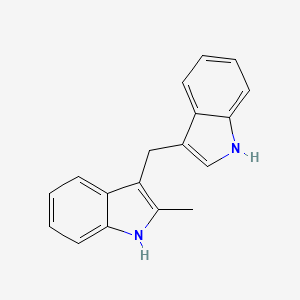
![4-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylideneamino]-N,N-dimethylaniline;iodide](/img/structure/B14707752.png)
